![molecular formula C26H26N4O4 B1200225 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea is a member of quinolines.
Applications De Recherche Scientifique
Supramolecular Gelators
- Quinoline urea derivatives, including the mentioned compound, have been investigated for their potential as supramolecular gelators. In a study by Braga et al. (2013), they explored the gelator behavior of such compounds in the formation of Ag-complexes. They found that certain quinoline urea derivatives could effectively gelate mixed solvents when mixed with silver nitrate, suggesting their potential applications in materials science (Braga et al., 2013).
Molecular Recognition and Crystal Formation
- The ability of quinoline-urea derivatives to recognize and form complexes with various dicarboxylic acids has been studied. Kalita and Baruah (2010) found that certain compounds, including the one , can form salts and co-crystals with different acids. These compounds show potential for applications in molecular recognition and crystal engineering (Kalita & Baruah, 2010).
Synthesis of Metabolites and Derivatives
- Research has been conducted on the synthesis of various metabolites and derivatives of quinoline-urea compounds. These studies are significant for understanding the chemical properties and potential applications of these compounds in various fields such as pharmaceuticals and materials science. For example, Mizuno et al. (2006) conducted a study on the synthesis of metabolites of a related compound (Mizuno et al., 2006).
Host-Guest Chemistry
- Quinoline-urea derivatives have been explored for their use in host-guest chemistry. A study by Kalita and Baruah (2013) examined the co-crystal formation of these compounds with various acids, indicating their utility in the field of crystallography and materials science (Kalita & Baruah, 2013).
Structural Characterization
- The structural properties of quinoline-urea derivatives are of significant interest. For instance, Bailleul et al. (1985) studied the formation of quinoline derivatives under alkaline conditions, providing insights into the structural aspects of these compounds (Bailleul et al., 1985).
Propriétés
Nom du produit |
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea |
|---|---|
Formule moléculaire |
C26H26N4O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
3-benzyl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C26H26N4O4/c1-33-23-12-20-11-21(25(31)29-22(20)13-24(23)34-2)17-30(16-19-9-6-10-27-14-19)26(32)28-15-18-7-4-3-5-8-18/h3-14H,15-17H2,1-2H3,(H,28,32)(H,29,31) |
Clé InChI |
MBENVHPUZJYPSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)NCC4=CC=CC=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)
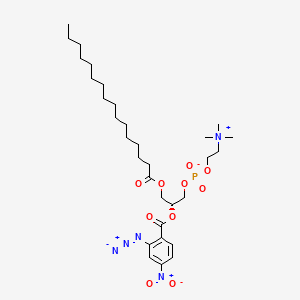
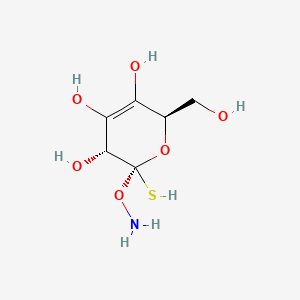
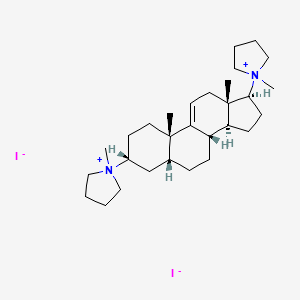
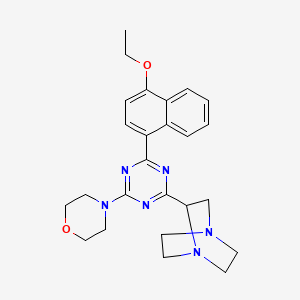
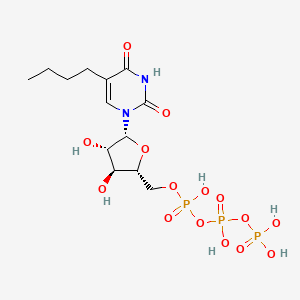
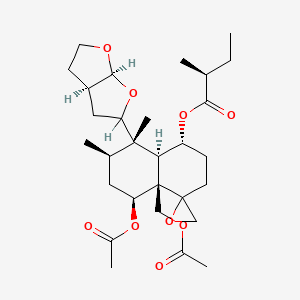

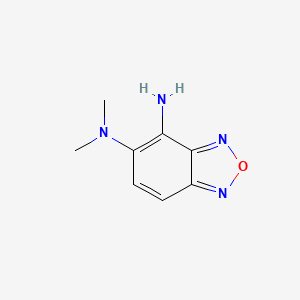
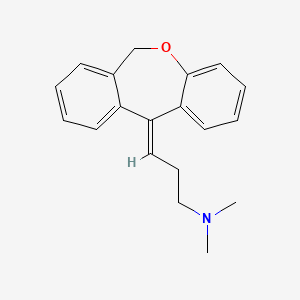
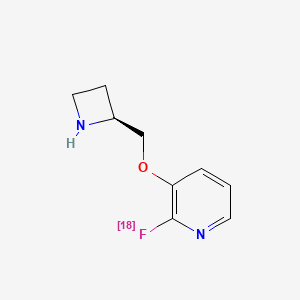
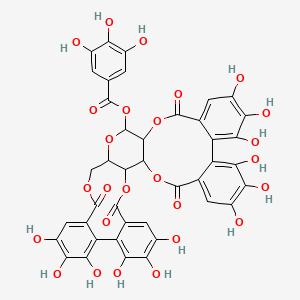
![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)